molecular formula C11H15ClF3N B2570607 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 1645-10-9

2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride

Cat. No.: B2570607
CAS No.: 1645-10-9
M. Wt: 253.69
InChI Key: JYULDQSTUBVNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYULDQSTUBVNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often focus on improving yield, reducing costs, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Neurological Disorders

The most notable application of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is in the treatment of epilepsy, particularly in patients with Dravet syndrome. Zogenix Inc. developed a low-dose oral solution of this compound, which received FDA approval on June 25, 2020, under the brand name FINTEPLA. This approval was based on clinical trials demonstrating its efficacy in reducing seizure frequency in patients aged two years and older .

1.2 Appetite Suppression and Weight Management

Historically, fenfluramine hydrochloride was used as an appetite suppressant for weight management. Although it was withdrawn from the market due to safety concerns related to heart valve disease, ongoing research into its derivatives continues to explore safer alternatives for obesity treatment . The compound's mechanism involves serotonin receptor modulation, which can influence appetite and satiety signals.

Case Studies and Clinical Trials

3.1 Efficacy in Seizure Reduction

In clinical trials for Dravet syndrome, patients treated with FINTEPLA showed significant reductions in seizure frequency compared to placebo groups. A pivotal study published in a peer-reviewed journal reported that patients experienced up to a 75% reduction in seizures after consistent administration over a specified period .

3.2 Safety and Side Effects

While the compound has shown promise, safety assessments have highlighted potential side effects such as fatigue, decreased appetite, and gastrointestinal disturbances. Continuous monitoring during clinical trials has been essential to ensure patient safety and drug efficacy .

Future Directions in Research

Research into this compound is ongoing, focusing on:

  • Optimizing formulations to enhance bioavailability.
  • Exploring additional therapeutic uses , including potential applications in mood disorders due to its serotonergic activity.
  • Investigating combination therapies with other antiepileptic drugs to improve patient outcomes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride
  • CAS No.: 1439900-32-9
  • Molecular Formula : C₁₀H₁₃ClF₃N
  • Molecular Weight : 239.67 g/mol
  • Structure : A propan-2-amine backbone substituted with a methyl group and a 3-(trifluoromethyl)phenyl ring, with a hydrochloride counterion .

Applications : This compound is primarily utilized in life sciences research, including pharmacological studies targeting neurotransmitter systems (e.g., serotonin or dopamine receptors). Its trifluoromethyl group enhances metabolic stability and lipophilicity, influencing bioavailability .

Comparison with Structural Analogs

Substituent Variations on the Amine Group

Compounds with altered alkyl groups on the amine demonstrate distinct pharmacological profiles due to steric and electronic effects.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Pharmacological Notes
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride C₁₀H₁₃ClF₃N 239.67 Methylamine, 3-CF₃Ph 1439900-32-9 Research chemical; potential CNS activity
N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride (Fenfluramine HCl) C₁₂H₁₆ClF₃N 267.72 Ethylamine, 3-CF₃Ph 16105-77-4 Serotonin-releasing agent; appetite suppressant (withdrawn due to valvulopathy risk)
N,N-Diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride C₁₄H₂₀ClF₃N 295.77 Diethylamine, 3-CF₃Ph N/A Likely reduced CNS penetration due to increased steric bulk; research use only

Key Findings :

  • Ethyl substitution (Fenfluramine HCl) enhances serotonin release but introduces cardiovascular risks .
  • Diethyl substitution may reduce receptor binding affinity due to steric hindrance .

Positional Isomerism of the Trifluoromethyl Group

The position of the trifluoromethyl (CF₃) group on the phenyl ring significantly impacts target selectivity.

Compound Name Molecular Formula Molecular Weight (g/mol) CF₃ Position CAS No. Notes
This compound C₁₀H₁₃ClF₃N 239.67 Para (4-) 1439900-32-9 Higher metabolic stability due to CF₃ at 3-position
N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine C₁₁H₁₄F₃N 217.23 Meta (3-) 1368963-87-4 Altered receptor binding kinetics; research applications in neurochemistry

Key Findings :

  • The 3-CF₃ substitution (target compound) may favor interactions with hydrophobic pockets in CNS receptors compared to 4-CF₃ analogs .

Halogen-Substituted Analogs

Halogen atoms (Cl, F) on the phenyl ring modulate electronic properties and binding affinity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS No. Notes
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₄Cl₂FN 254.13 3-Cl, 2-F, methyl 1797306-72-9 Enhanced polarity; potential use in imaging studies
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride C₉H₁₀Cl₂F₃N 265.09 2-Cl, CF₃ 1803586-04-0 High electrophilicity; possible metabolite intermediate

Key Findings :

Backbone-Modified Analogs

Variations in the amine backbone alter conformational flexibility.

Compound Name Molecular Formula Molecular Weight (g/mol) Backbone Structure CAS No. Notes
(R)-1,1,1-Trifluoropropan-2-amine hydrochloride C₃H₇ClF₃N 153.55 Trifluoropropylamine 177469-12-4 Simplified structure; used in fluorinated drug synthesis
3,3,3-Trifluoropropan-1-amine hydrochloride C₃H₇ClF₃N 153.55 Linear trifluoropropylamine 2968-33-4 Limited aromatic interactions; lower CNS activity

Key Findings :

  • Aromatic rings in the target compound enhance π-π stacking with receptors compared to non-aromatic analogs .

Biological Activity

2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, commonly referred to as a derivative of Fenfluramine, has garnered attention for its biological activity, particularly in the context of neurological and metabolic disorders. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H15ClF3N
  • Molecular Weight : 251.7 g/mol
  • CAS Number : 1645-10-9

Pharmacological Profile

The compound exhibits a range of biological activities that can be categorized into several key areas:

1. Neurological Effects

Research indicates that this compound influences neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its structural similarity to amphetamines suggests potential psychostimulant properties, which have been studied in various contexts:

  • Serotonin Reuptake Inhibition : The compound has been shown to inhibit the reuptake of serotonin, leading to increased levels in the synaptic cleft. This action is similar to that of other known antidepressants and has implications for mood regulation and anxiety disorders .

2. Appetite Suppression

Historically, Fenfluramine was used as an appetite suppressant before its withdrawal due to safety concerns. However, derivatives like this compound are being explored for their potential to modulate appetite without the severe side effects associated with previous formulations.

3. Anticonvulsant Activity

Recent studies have highlighted the compound's efficacy in managing seizures, particularly in conditions like Dravet syndrome. The FDA approved a low-dose formulation of Fenfluramine for this purpose, indicating a significant therapeutic potential in pediatric neurology .

The biological activity of this compound can be attributed to several mechanisms:

  • Monoamine Transporter Interaction : It acts primarily on serotonin (5-HT) transporters but also affects norepinephrine and dopamine transporters, which may contribute to its stimulant and mood-enhancing effects .
  • Modulation of Glutamate Release : Some studies suggest that it may influence glutamate signaling pathways, which are crucial for synaptic plasticity and cognitive function .

Case Study 1: Efficacy in Dravet Syndrome

In clinical trials, patients treated with low doses of Fenfluramine showed a significant reduction in seizure frequency compared to placebo groups. The results indicated an average decrease in seizure frequency by over 50% in many participants .

Case Study 2: Appetite Regulation

A study examining the effects of the compound on appetite found that it effectively reduced caloric intake in animal models without inducing significant side effects typically associated with amphetamines. This positions it as a potential candidate for obesity treatment with a safer profile .

Data Tables

Biological Activity Mechanism Reference
Serotonin Reuptake InhibitionIncreases serotonin levels
Appetite SuppressionModulates hunger signals
Anticonvulsant EffectsReduces seizure frequency
Glutamate ModulationInfluences synaptic plasticity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-(trifluoromethyl)benzaldehyde with 2-methylpropan-2-amine, followed by HCl salt formation. Optimization involves adjusting stoichiometry (e.g., 1.2:1 amine:aldehyde ratio) and using catalysts like sodium cyanoborohydride in methanol at 25–40°C. Reaction progress should be monitored via TLC or LC-MS to minimize byproducts such as imine intermediates . For scale-up, flow chemistry systems with controlled residence time (e.g., 30–60 minutes) improve yield consistency .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR (e.g., δ 1.2 ppm for methyl groups, δ 7.5–8.0 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: 255.66 g/mol for C10_{10}H13_{13}ClF3_3N) . Purity (>98%) can be validated via HPLC with a C18 column (acetonitrile/water + 0.1% TFA, gradient elution). X-ray crystallography is recommended for resolving stereochemical ambiguities in the hydrochloride salt .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation by HPLC. Avoid prolonged exposure to light, as the trifluoromethyl group may undergo photolytic cleavage .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electrophilic aromatic substitution at the 3-(trifluoromethyl)phenyl group. Transition state analysis identifies regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Machine learning tools (e.g., ICReDD’s pathfinder algorithms) integrate experimental data to predict optimal catalysts (e.g., Pd(OAc)2_2) and solvent systems (DME/H2 _2O) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in receptor binding assays (e.g., σ-1 vs. NMDA) may arise from enantiomeric impurities or solvent residues. Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and retest activity. For in vitro studies, ensure consistent cell lines (e.g., HEK293 vs. SH-SY5Y) and control for hydrochloride counterion effects via parallel testing with freebase analogs .

Q. How can reaction engineering improve the scalability of derivatives for pharmacological studies?

  • Methodological Answer : Employ microreactor systems with real-time FTIR monitoring to enhance heat/mass transfer during amide coupling or alkylation steps. For example, mixing 2-methylpropan-2-amine with 3-(trifluoromethyl)benzyl chloride in a microchannel reactor (residence time: 2 minutes) achieves 92% yield versus 78% in batch mode. Optimize workup using membrane-based separations (e.g., nanofiltration) to remove unreacted amines .

Q. What analytical techniques detect trace impurities from synthetic intermediates?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) identifies impurities like unreacted 3-(trifluoromethyl)benzaldehyde (m/z 189.1 → 145.0) at ≤0.15%. For genotoxic impurities (e.g., alkyl chlorides), use derivatization-GC/MS with a detection limit of 1 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.